Z-VAD-AMC

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

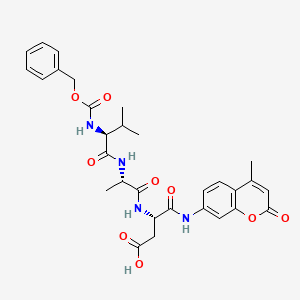

C30H34N4O9 |

|---|---|

分子量 |

594.6 g/mol |

IUPAC名 |

(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1 |

InChIキー |

HROCWSYDFDEDGG-DOPYIHRPSA-N |

異性体SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Caspase Detection Utilizing the Z-VAD-AMC Principle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for detecting caspase activity using the fluorogenic substrate Z-VAD-AMC and its derivatives. Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] Their detection and quantification are crucial for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology, as well as for the development of therapeutic agents that modulate these processes.

Core Principle: Fluorogenic Detection of Caspase Activity

The detection of caspase activity using this compound is based on a straightforward and sensitive fluorometric assay. The core of this technique lies in a synthetic peptide substrate that is recognized and cleaved by a specific caspase. This peptide is chemically linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

When the peptide-AMC conjugate is intact, the AMC molecule is non-fluorescent. However, upon cleavage of the peptide by an active caspase at the aspartate residue, free AMC is released.[1][3] The liberated AMC fluoresces brightly upon excitation with UV light, and the intensity of this fluorescence is directly proportional to the amount of active caspase in the sample.[1][3]

The specificity of the assay is conferred by the four-amino-acid peptide sequence, which mimics the natural cleavage site of a particular caspase's target protein. While Z-VAD (carbobenzoxy-valyl-alanyl-aspartyl) is a pan-caspase sequence, more specific peptide sequences are used to target individual caspases.

Quantitative Data Summary

For accurate and reproducible results, understanding the key quantitative parameters of the this compound assay is essential. The following tables summarize important data for planning and executing caspase activity assays.

| Parameter | Value | Reference |

| Excitation Wavelength (AMC) | 360-380 nm | [1][3][4] |

| Emission Wavelength (AMC) | 440-460 nm | [1][3][4] |

| Typical Substrate Concentration | 20-50 µM | [3] |

| Typical Incubation Time | 1-2 hours | [5] |

| Typical Incubation Temperature | 37°C | [4] |

| Caspase Target | Peptide Sequence | Typical Substrate |

| Caspase-1 | YVAD | Z-YVAD-AMC |

| Caspase-2 | VDVAD | Z-VDVAD-AMC |

| Caspase-3/7 | DEVD | Z-DEVD-AMC |

| Caspase-6 | VEID | Z-VEID-AMC |

| Caspase-8 | IETD | Z-IETD-AMC |

| Caspase-9 | LEHD | Z-LEHD-AMC |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in a caspase activity assay using this compound substrates.

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from both adherent and suspension cells for the subsequent measurement of caspase activity.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

Microcentrifuge tubes, pre-chilled

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure for Adherent Cells:

-

Induce apoptosis in your cell culture using the desired treatment.

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate.

-

Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 10-20 minutes.[6]

-

Centrifuge the lysate at 10,000-12,000 x g for 10 minutes at 4°C to pellet cellular debris.[6]

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This is your cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.[6]

Procedure for Suspension Cells:

-

Induce apoptosis in your cell culture.

-

Transfer the cells to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes to pellet the cells.[6]

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

-

Follow steps 6-9 from the "Procedure for Adherent Cells".

Protocol 2: Caspase Activity Assay

This protocol outlines the procedure for measuring caspase activity in the prepared cell lysates.

Materials:

-

Cell lysate (from Protocol 1)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

-

Caspase substrate stock solution (e.g., 10 mM Z-DEVD-AMC in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

On ice, prepare the reaction mix. For each reaction, you will typically need:

-

50 µL of 2x Reaction Buffer

-

X µL of cell lysate (containing 10-50 µg of protein)

-

Y µL of deionized water to bring the volume to 95 µL

-

-

Add the reaction mix to the wells of the 96-well plate. Include a blank control containing lysis buffer instead of cell lysate.

-

Prepare the substrate solution by diluting the stock solution in 1x Assay Buffer to the desired final concentration (e.g., 50 µM).

-

To initiate the reaction, add 5 µL of the diluted caspase substrate to each well.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[4]

-

Readings can be taken in kinetic mode (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time (e.g., 1 hour) at 37°C.[4]

Protocol 3: AMC Standard Curve

To quantify the caspase activity, a standard curve using free AMC is necessary.

Materials:

-

Free AMC standard stock solution (e.g., 1 mM in DMSO)

-

1x Assay Buffer (same buffer used for the caspase activity assay)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a series of dilutions of the AMC standard in 1x Assay Buffer. A typical concentration range would be from 0 to 10 µM.

-

Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a blank with only 1x Assay Buffer.

-

Measure the fluorescence intensity of each standard at the same excitation and emission wavelengths used for the caspase activity assay (Ex/Em = 380/460 nm).

-

Plot the fluorescence intensity (RFU - Relative Fluorescence Units) against the known AMC concentration (µM).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of your samples into the amount of AMC produced.[3]

Visualization of Signaling Pathways and Experimental Workflow

Understanding the cellular pathways that lead to caspase activation and the experimental process is facilitated by clear diagrams.

Caption: The extrinsic apoptosis pathway is initiated by death ligands.

Caption: The intrinsic apoptosis pathway is triggered by cellular stress.

Caption: Experimental workflow for caspase activity detection.

Data Analysis and Interpretation

The raw data from the fluorometric reader (RFU) needs to be processed to determine the caspase activity.

-

Background Subtraction: For each sample, subtract the fluorescence reading of the blank control (containing no cell lysate) from the sample's fluorescence reading.

-

Quantification using AMC Standard Curve: Use the equation from the linear regression of the AMC standard curve to convert the background-subtracted RFU values of your samples into the concentration of AMC produced (in µM or pmol).[3]

-

Normalization: To account for variations in cell number and lysate concentration, normalize the caspase activity to the total protein concentration of the lysate and the incubation time. The final activity is often expressed as pmol AMC/µg protein/hour.[3]

-

Fold-Increase Calculation: To compare the caspase activation between different conditions, calculate the fold-increase in activity by dividing the normalized activity of the treated samples by the normalized activity of the untreated control or vehicle control.[3]

A significant increase in fluorescence in treated samples compared to controls indicates the activation of the targeted caspase. The use of specific caspase inhibitors, such as Z-VAD-FMK (a pan-caspase inhibitor) or more specific inhibitors (e.g., Ac-DEVD-CHO for caspase-3), can be included as a negative control to confirm the specificity of the assay.

Conclusion

The this compound-based fluorometric assay is a robust, sensitive, and widely used method for the detection and quantification of caspase activity. Its adaptability for high-throughput screening makes it an invaluable tool in both basic research and drug discovery. By following standardized protocols and performing careful data analysis, researchers can obtain reliable and reproducible data on the activation of specific caspases, providing critical insights into the mechanisms of apoptosis and other cellular processes.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. coconote.app [coconote.app]

- 3. benchchem.com [benchchem.com]

- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Z-VAD-AMC for studying apoptosis

An In-depth Technical Guide to Utilizing Z-VAD-FMK for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for executing this process is the caspases. The study of apoptosis often requires tools to modulate caspase activity. This technical guide provides a comprehensive overview of Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a potent, cell-permeant, and irreversible pan-caspase inhibitor widely used to study the roles of caspases in apoptosis and other cellular processes. This document also clarifies the related role of fluorogenic substrates, such as those conjugated to AMC (7-amino-4-methylcoumarin), which are used for the quantitative measurement of caspase activity.

Introduction: Z-VAD-FMK vs. AMC Substrates

In apoptosis research, it is crucial to distinguish between inhibitors and substrates.

-

Z-VAD-FMK (The Inhibitor): This is a broad-spectrum inhibitor that blocks the activity of most caspases.[1][2] The "Z-VAD" sequence mimics the caspase recognition site, and the fluoromethylketone (FMK) group allows it to bind irreversibly to the catalytic site of caspases.[1][3] It is used experimentally to determine if a cellular process is caspase-dependent by inhibiting apoptosis.[2][4]

-

AMC-Conjugated Peptides (The Substrates): Peptides with specific amino acid sequences (e.g., DEVD for caspase-3) are linked to a fluorophore like 7-amino-4-methylcoumarin (AMC).[5][6] When a caspase cleaves the peptide, the AMC is released and becomes fluorescent.[5] The intensity of this fluorescence is directly proportional to the caspase activity in the sample.[5][6]

Therefore, Z-VAD-FMK is used to block apoptosis, while AMC substrates are used to measure the activity of the enzymes that drive it.

Mechanism of Action

The Caspase Cascade

Apoptosis is executed via a proteolytic cascade involving two main types of caspases: initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-6, caspase-7).[7][8]

-

Extrinsic Pathway: Initiated by external signals (e.g., FasL, TNF-α) binding to cell surface death receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.[7][9]

-

Intrinsic Pathway: Triggered by internal stimuli like DNA damage, which leads to the release of cytochrome c from the mitochondria.[7][9][10] Cytochrome c then forms a complex with Apaf-1, recruiting and activating caspase-9.[7][10]

Both pathways converge on the activation of effector caspases, primarily caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][9]

Z-VAD-FMK Inhibition

Z-VAD-FMK is a cell-permeable peptide that acts as an irreversible pan-caspase inhibitor, with the exception of caspase-2.[1][2] Its peptide sequence (Val-Ala-Asp) allows it to fit into the active site of caspases. The fluoromethylketone group then forms a covalent bond with the cysteine in the catalytic site, permanently inactivating the enzyme.[1][3] By blocking both initiator and effector caspases, Z-VAD-FMK can effectively halt the apoptotic cascade.[1]

Figure 1: Caspase signaling pathways and the inhibitory action of Z-VAD-FMK.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the use of Z-VAD-FMK and common AMC-conjugated substrates.

Table 1: Z-VAD-FMK Experimental Parameters

| Parameter | Value | Notes | Reference(s) |

|---|---|---|---|

| Molecular Weight | 467.5 Da | - | [11] |

| Purity | ≥95% | Recommended for in vitro studies. | [1] |

| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 20 mM). | [2][11] |

| Stock Solution Storage | -20°C for up to 6 months | Protect from light and moisture. | [11] |

| Working Concentration | 10-100 µM | Highly dependent on cell type and apoptosis stimulus. | [11][12] |

| Typical Pre-incubation | 30 min - 2 hours | Add to cells before or concurrently with the apoptotic stimulus. |[2][4][13] |

Table 2: Common Caspase Substrates (AMC Conjugates)

| Target Caspase | Peptide Sequence | Excitation (nm) | Emission (nm) | Reference(s) |

|---|---|---|---|---|

| Caspase-1 | Ac-YVAD-AMC | 360-380 | 440-460 | [14] |

| Caspase-3/7 | Ac-DEVD-AMC | 354-380 | 442-460 | [5][6][15] |

| Caspase-8 | Ac-IETD-AMC | 360-380 | 440-460 | [16] |

| Caspase-9 | Ac-LEHD-AMC | 360-380 | 440-460 |[17] |

Experimental Protocols

Protocol: Inhibition of Apoptosis using Z-VAD-FMK

This protocol describes how to use Z-VAD-FMK to determine if an apoptotic stimulus acts through a caspase-dependent pathway.

Figure 2: Experimental workflow for apoptosis inhibition with Z-VAD-FMK.

Materials:

-

Cells of interest in culture

-

Apoptotic stimulus (e.g., Etoposide, Staurosporine)

-

Z-VAD-FMK (powder or DMSO stock)

-

High-purity DMSO

-

Culture medium, PBS, and other standard cell culture reagents

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

Methodology:

-

Reconstitution: Prepare a 20 mM stock solution of Z-VAD-FMK in high-purity DMSO.[11] For a 1 mg vial (MW ~467 g/mol ), this requires adding 107 µL of DMSO.[11] Aliquot and store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency.

-

Preparation of Controls: Set up the following experimental groups:

-

Negative Control (untreated cells)

-

Vehicle Control (cells treated with DMSO, equivalent volume to Z-VAD-FMK group)

-

Apoptosis Control (cells treated with apoptotic stimulus only)

-

Inhibitor Group (cells pre-treated with Z-VAD-FMK, then treated with apoptotic stimulus)

-

-

Inhibitor Pre-treatment: Dilute the Z-VAD-FMK stock solution in culture medium to the final desired working concentration (e.g., 20-50 µM).[2][18] Remove the old medium from the cells and add the Z-VAD-FMK-containing medium. Incubate for 30-60 minutes in a CO2 incubator.[13]

-

Induction of Apoptosis: Add the apoptotic stimulus directly to the wells of the "Apoptosis Control" and "Inhibitor Group" to the desired final concentration.

-

Incubation: Incubate the plates for a period appropriate for the chosen stimulus and cell type (e.g., 4-24 hours).

-

Apoptosis Assessment: Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the samples by flow cytometry.

-

Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. A significant reduction in the apoptotic population in the "Inhibitor Group" compared to the "Apoptosis Control" indicates a caspase-dependent mechanism.[18]

Protocol: Caspase-3 Activity Assay using a Fluorogenic Substrate

This protocol provides a method for quantifying effector caspase activity in cell lysates.

Figure 3: Principle of a fluorogenic caspase activity assay.

Materials:

-

Treated and untreated cell pellets

-

Ice-cold Cell Lysis Buffer

-

2X Reaction Buffer (containing DTT)

-

Caspase-3 Substrate (e.g., Ac-DEVD-AMC, 4 mM stock in DMSO)

-

96-well black, flat-bottom microplate

-

Fluorometer with 380 nm excitation and 440-460 nm emission filters[5]

Methodology:

-

Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Collect both treated and untreated (control) cells.

-

Cell Lysis: Resuspend cell pellets (e.g., 1-5 million cells) in 50 µL of ice-cold Cell Lysis Buffer.[6] Incubate on ice for 10 minutes.[6]

-

Prepare Lysate: Centrifuge the cells at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity later.

-

Assay Setup: In a 96-well black plate, add the following to separate wells:

-

Samples: 50 µL of cell lysate + 50 µL of 2X Reaction Buffer.

-

Blank: 50 µL of Cell Lysis Buffer + 50 µL of 2X Reaction Buffer.[5]

-

-

Initiate Reaction: Add 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well (final concentration ~50 µM).[6] Tap the plate gently to mix.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Fluorescence Measurement: Read the plate in a fluorometer using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[5][17]

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Normalize the fluorescence units to the protein concentration of the corresponding lysate.

-

Compare the normalized activity of the treated samples to the untreated controls to determine the fold-increase in caspase-3 activity. For absolute quantification, a standard curve using free AMC can be generated.[5][15]

-

Conclusion

Z-VAD-FMK is an indispensable tool for elucidating the involvement of caspases in apoptosis. By irreversibly inhibiting caspase activity, it allows researchers to dissect cellular signaling pathways and confirm the caspase-dependency of cell death phenomena. When used in conjunction with quantitative methods like fluorogenic substrate assays, Z-VAD-FMK provides a robust framework for the comprehensive study of programmed cell death, aiding in basic research and the development of novel therapeutics. Proper experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of results.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abeomics.com [abeomics.com]

- 8. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]

- 9. portlandpress.com [portlandpress.com]

- 10. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Three-Dimensional Human Neurovascular Unit Modeling Reveals Cell-Specific Mechanisms of Traumatic Brain Injury [mdpi.com]

- 14. Caspase assay selection guide | Abcam [abcam.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. takarabio.com [takarabio.com]

- 18. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Z-VAD-FMK in Inflammation Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The irreversible pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), serves as a critical tool in the study of inflammation and cell death. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the execution of apoptosis. However, its role extends beyond simple apoptosis inhibition, revealing complex interactions with other cell death pathways like necroptosis and pyroptosis, which are intimately linked with inflammatory processes. This technical guide provides an in-depth exploration of Z-VAD-FMK's mechanism of action, its multifaceted role in inflammation research, detailed experimental protocols for its use, and a summary of key quantitative findings.

Introduction to Z-VAD-FMK

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used in biological research to study the roles of caspases in various cellular processes.[1] Caspases, a family of cysteine proteases, are central to the regulation of apoptosis (programmed cell death) and inflammation.[1] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) in the apoptotic pathway, and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) involved in the activation of inflammatory cytokines.[1] Z-VAD-FMK's broad specificity makes it a potent tool for dissecting these pathways, though this same characteristic necessitates careful interpretation of experimental results.

Mechanism of Action

Z-VAD-FMK functions by covalently binding to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[1] This inhibition prevents the downstream proteolytic cascade that ultimately leads to the biochemical and morphological hallmarks of apoptosis. By inhibiting inflammatory caspases, Z-VAD-FMK can also block the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which are key mediators of the inflammatory response.[1][2]

The Dichotomous Role of Z-VAD-FMK in Inflammation

While Z-VAD-FMK is a potent inhibitor of apoptosis and pyroptosis-mediated inflammation, its application can paradoxically lead to a form of programmed necrosis known as necroptosis. This dual functionality makes it a valuable tool for studying the interplay between different cell death pathways in the context of inflammation.

Inhibition of Apoptosis and Pyroptosis

In many experimental models, Z-VAD-FMK effectively reduces inflammation by preventing caspase-dependent cell death and cytokine processing.

-

Apoptosis Inhibition: By blocking initiator and executioner caspases, Z-VAD-FMK prevents the dismantling of the cell, thereby reducing the release of damage-associated molecular patterns (DAMPs) that can trigger an inflammatory response.

-

Pyroptosis Inhibition: Z-VAD-FMK inhibits the activation of caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans), which are essential for the cleavage of Gasdermin D (GSDMD).[3] GSDMD cleavage is the final executive step in pyroptosis, a highly inflammatory form of cell death characterized by pore formation in the cell membrane and the release of IL-1β and IL-18.[2]

Induction of Necroptosis

In certain cellular contexts, particularly in macrophages stimulated with inflammatory signals like lipopolysaccharide (LPS), the inhibition of caspase-8 by Z-VAD-FMK can trigger necroptosis.[4][5] Caspase-8 normally cleaves and inactivates key components of the necroptotic pathway, including Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[4][5] When caspase-8 is inhibited, RIPK1 and RIPK3 can become activated, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5][6] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cellular contents.[6] This switch from apoptosis to necroptosis highlights the intricate regulation of cell death pathways and their impact on inflammation.

Quantitative Data on Z-VAD-FMK's Effects

The following tables summarize quantitative data from various studies, illustrating the impact of Z-VAD-FMK on inflammation and cell death.

| Model System | Treatment | Parameter Measured | Effect of Z-VAD-FMK | Reference |

| Mouse model of endotoxic shock | LPS | Mortality Rate | Marked reduction | [4] |

| Mouse model of endotoxic shock | LPS | Serum TNF-α, IL-12, IL-6 | Significant reduction | [4] |

| Mouse macrophage-like RAW 264.7 cells | LPS | HMGB1, TNF, IL-6 in media | Dose-dependent reduction | [7] |

| Pregnant mouse model | Heat-killed Group B Streptococcus | Preterm Delivery | Significant delay at 18 hours | [8] |

| PVM-infected mice | Pneumonia Virus of Mice (PVM) | Neutrophil count in BALF | Strong increase | [9] |

| PVM-infected mice | Pneumonia Virus of Mice (PVM) | Pro-inflammatory cytokines in lungs | Increased concentrations | [9] |

| Cell Type | Inducer of Apoptosis | Parameter Measured | Effect of Z-VAD-FMK | Reference |

| Human ovarian granulosa cell lines | Etoposide | Metabolic Activity (WST-1 assay) | Inhibition of etoposide-induced decrease | [10] |

| Human ovarian granulosa cell lines | Etoposide | Viable Cell Number (FACS) | Inhibition of etoposide-induced reduction | [10] |

| LNCaP-Pro5 prostate cancer cells | Irofulven | DNA Fragmentation | Profound suppression (by 80.9 ± 4%) | [11] |

| Mouse embryonic fibroblasts | Etoposide | Caspase-9 Cleavage and Activity | Increased | [12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Z-VAD-FMK.

Caption: Simplified Apoptotic Signaling Pathway and Z-VAD-FMK Inhibition.

Caption: Necroptosis Pathway Induced by Z-VAD-FMK-Mediated Caspase-8 Inhibition.

Caption: Pyroptosis Signaling Pathway and Z-VAD-FMK Inhibition.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of Z-VAD-FMK on inflammation in a cell culture model.

Caption: General Experimental Workflow for In Vitro Z-VAD-FMK Studies.

Experimental Protocols

In Vitro Macrophage Necroptosis and Cytokine Secretion Assay

This protocol is adapted from a study investigating the effects of Z-VAD-FMK on LPS-induced inflammation in bone marrow-derived macrophages (BMDMs).[4][5]

Objective: To determine the effect of Z-VAD-FMK on LPS-induced necroptosis and pro-inflammatory cytokine secretion in macrophages.

Materials:

-

Bone marrow cells from mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF

-

Z-VAD-FMK (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

ELISA kits for TNF-α, IL-6, and IL-12

-

Propidium Iodide (PI)

-

Flow cytometer

Methodology:

-

Preparation of Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow cells from the tibias and femurs of mice.

-

Culture the cells in complete DMEM with 10 ng/mL GM-CSF.

-

After 3 days, replace the medium with fresh GM-CSF-containing medium.

-

After 7 days, the differentiated BMDMs are ready for use.[4]

-

-

Cell Treatment:

-

Seed BMDMs at a density of 1 x 10^5 cells/well in a 96-well plate for viability assays or at a higher density in larger plates for cytokine analysis and flow cytometry.

-

Pre-treat the cells with various concentrations of Z-VAD-FMK (e.g., 20, 40, 80 µM) or vehicle (DMSO) for 30 minutes.[4]

-

Stimulate the cells with LPS (100 ng/mL).[4]

-

-

Cell Viability Assay (CCK-8):

-

After 48 hours of incubation with Z-VAD-FMK, add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1 hour at 37°C in the dark.

-

Measure the absorbance at 450 nm using a microplate reader.[4]

-

-

Cytokine Measurement (ELISA):

-

After 24 hours of LPS stimulation, collect the culture supernatants.

-

Measure the concentrations of TNF-α, IL-12, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[5]

-

-

Necroptosis Assessment (PI Staining and Flow Cytometry):

-

After the desired incubation time (e.g., 6 or 12 hours) post-LPS stimulation, harvest the cells.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the percentage of PI-positive (necrotic) cells using a flow cytometer.

-

In Vivo Endotoxic Shock Model

This protocol is based on a study evaluating the protective effects of Z-VAD-FMK in a mouse model of LPS-induced endotoxic shock.[4][5]

Objective: To assess the in vivo efficacy of Z-VAD-FMK in reducing mortality and systemic inflammation during endotoxic shock.

Materials:

-

C57BL/6 mice

-

Z-VAD-FMK

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

ELISA kits for serum cytokines

Methodology:

-

Animal Treatment:

-

Pre-treat mice with an intraperitoneal injection of Z-VAD-FMK (e.g., 5, 10, or 20 µg/g of body weight) or vehicle (saline) for 2 hours.[4]

-

Induce endotoxic shock by an intraperitoneal injection of a lethal or sub-lethal dose of LPS (e.g., 10 µg/g for pathology and cytokine analysis, or a higher dose for survival studies).[4]

-

-

Survival Study:

-

Monitor the survival of the mice every hour for a specified period (e.g., 48 hours).

-

-

Sample Collection:

-

At specific time points (e.g., 6 hours for serum, 12 hours for organs), euthanize the mice.

-

Collect blood via cardiac puncture for serum preparation.

-

Harvest organs such as the liver and lungs for pathological analysis.[4]

-

-

Cytokine Analysis:

-

Measure the levels of TNF-α, IL-12, and IL-6 in the serum samples using ELISA.[4]

-

-

Histopathology:

-

Fix the liver and lung tissues in formalin, embed in paraffin, and section.

-

Stain the tissue sections with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.

-

Conclusion

Z-VAD-FMK is an indispensable tool in inflammation research, offering insights into the complex and interconnected pathways of apoptosis, necroptosis, and pyroptosis. Its ability to inhibit caspase activity provides a direct method for studying the consequences of blocking these pathways. However, the induction of necroptosis under certain conditions underscores the importance of a nuanced interpretation of data obtained using this inhibitor. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to effectively utilize Z-VAD-FMK in their studies of inflammation and to better understand the fundamental mechanisms of inflammatory diseases. The continued exploration of the multifaceted effects of Z-VAD-FMK will undoubtedly lead to a deeper understanding of cellular life and death decisions in the context of inflammation.

References

- 1. invivogen.com [invivogen.com]

- 2. The key players of inflammasomes and pyroptosis in sepsis-induced pathogenesis and organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pretreatment with Pancaspase Inhibitor (Z-VAD-FMK) Delays but Does Not Prevent Intraperitoneal Heat-Killed Group B Streptococcus-Induced Preterm Delivery in a Pregnant Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The caspase inhibitor zVAD increases lung inflammation in pneumovirus infection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VAD-AMC: A Technical Guide to its Substrate Specificity and Application in Caspase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation. Their activity is tightly controlled, and aberrant caspase signaling is implicated in a multitude of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The study of caspases and the development of therapeutic modulators of their activity are therefore of significant interest.

This technical guide provides an in-depth exploration of Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), a key reagent in caspase research. While often discussed in the context of the pan-caspase inhibitor Z-VAD-FMK, it is crucial to distinguish this compound's primary role as a fluorogenic substrate for assessing caspase activity. This document will detail its substrate specificity, provide quantitative data on the inhibitory profile of the related Z-VAD-FMK, outline experimental protocols for caspase activity assays, and visualize the signaling pathways in which these caspases operate.

This compound as a Fluorogenic Substrate

This compound is a synthetic peptide composed of the amino acid sequence Valine-Alanine-Aspartic acid, which is a recognition motif for several caspases. The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond C-terminal to the aspartic acid residue by an active caspase, the free AMC molecule is liberated, resulting in a significant increase in fluorescence. This property makes this compound and similar AMC-conjugated peptides invaluable tools for detecting and quantifying caspase activity in cell lysates and purified enzyme preparations. One source indicates that this compound can act as a substrate for caspase-9[1].

Z-VAD-FMK: The Pan-Caspase Inhibitor

It is important to note that while Z-VAD-FMK is a potent inhibitor of apoptosis, its application can sometimes lead to an alternative, caspase-independent form of programmed cell death known as necroptosis, particularly in macrophages stimulated with Toll-like receptor (TLR) ligands.[5][6][7]

Quantitative Inhibition Data for Z-VAD-FMK

The following table summarizes the inhibitory profile of Z-VAD-FMK against various caspases. This data is provided as a reference for the interaction of the Z-VAD peptide sequence with caspases.

| Caspase Target | Z-VAD-FMK IC50 (nM) |

| Caspase-1 | Potent, low-mid nM |

| Caspase-3 | Potent, low-mid nM |

| Caspase-4 | Potent, low-mid nM |

| Caspase-5 | Potent, low-mid nM |

| Caspase-6 | Potent, low-mid nM |

| Caspase-7 | Potent, low-mid nM |

| Caspase-8 | Potent, low-mid nM |

| Caspase-9 | Potent, low-mid nM |

| Caspase-10 | Potent, low-mid nM |

| Note: Specific IC50 values for Z-VAD-FMK can vary depending on the assay conditions and are often cited as being in the potent, low to mid nanomolar range.[8] |

Caspase Signaling Pathways

Caspases are key players in two primary apoptotic signaling pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9][10] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and auto-proteolysis. Active caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which triggers the intrinsic pathway.[10]

References

- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]

- 3. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

A Tale of Two Molecules: An In-depth Technical Guide to Z-VAD-FMK and Z-VAD-AMC in Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the ability to both modulate and measure the activity of caspases—the principal executioners of programmed cell death—is paramount. Two molecules, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) and Z-Val-Ala-Asp(OMe)-AMC (Z-VAD-AMC), are central to these endeavors. While their nomenclature is strikingly similar, their functions are diametrically opposed. This technical guide provides a comprehensive overview of Z-VAD-FMK as a potent inhibitor of apoptosis and this compound as a sensitive substrate for its detection, offering a clear understanding of their mechanisms, applications, and the critical considerations for their use in experimental settings.

Core Concepts: Inhibition vs. Detection

At the heart of apoptosis lies a cascade of proteolytic enzymes known as caspases. The ability to manipulate and monitor this cascade is fundamental to understanding and targeting this essential cellular process.

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] Its structure, featuring a fluoromethylketone (FMK) moiety, allows it to form a covalent bond with the catalytic cysteine residue in the active site of most caspases, thereby blocking their proteolytic activity.[3] This broad-spectrum inhibition makes Z-VAD-FMK an invaluable tool for preventing apoptosis in experimental models, allowing researchers to study the consequences of blocking this pathway.

Conversely, This compound is a fluorogenic substrate designed to measure caspase activity. It consists of the same peptide recognition sequence (Val-Ala-Asp) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule is non-fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the AMC moiety is released, resulting in a quantifiable fluorescent signal. This direct relationship between caspase activity and fluorescence intensity makes this compound and similar substrates essential for quantifying the efficacy of pro- and anti-apoptotic stimuli.

Quantitative Data Summary

A precise understanding of the inhibitory and kinetic parameters of these molecules is crucial for experimental design and data interpretation.

Z-VAD-FMK: Pan-Caspase Inhibitor Profile

Z-VAD-FMK is recognized for its broad-spectrum activity against a range of caspases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a comprehensive and directly comparative dataset from a single study is challenging to consolidate, the available data underscores its potent, low-to-mid nanomolar inhibition of multiple caspases.[4]

| Caspase Target | Reported IC50 (nM) for Z-VAD-FMK |

| Caspase-1 | Potent, low-mid nM |

| Caspase-3 | Potent, low-mid nM |

| Caspase-4 | Potent, low-mid nM |

| Caspase-5 | Potent, low-mid nM |

| Caspase-6 | Potent, low-mid nM |

| Caspase-7 | Potent, low-mid nM |

| Caspase-8 | Potent, low-mid nM |

| Caspase-9 | Potent, low-mid nM |

| Caspase-10 | Potent, low-mid nM |

| Note: Specific IC50 values for Z-VAD-FMK can vary between studies and experimental conditions. The data presented here reflects a general consensus of its potent, broad-spectrum activity. |

This compound: Caspase Substrate Profile

| Caspase Substrate | Target Caspase(s) | Typical Km (µM) |

| Ac-DEVD-AMC | Caspase-3, Caspase-7 | ~10-20 |

| Z-LEHD-AMC | Caspase-9 | ~20-50 |

| Ac-YVAD-AMC | Caspase-1 | ~5-15 |

| Note: These values are illustrative and can vary based on the specific caspase and assay conditions. |

Signaling Pathways in Apoptosis

Apoptosis is initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases, which are the ultimate targets of Z-VAD-FMK and the enzymes that cleave this compound.

Experimental Protocols

Inhibition of Apoptosis using Z-VAD-FMK

This protocol outlines the general steps for using Z-VAD-FMK to inhibit apoptosis in a cell culture model.

1. Reagent Preparation:

-

Prepare a stock solution of Z-VAD-FMK in sterile DMSO. A common stock concentration is 20-50 mM.[2]

-

Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.

2. Cell Treatment:

-

Seed cells at the desired density and allow them to adhere or stabilize in culture.

-

Pre-treat the cells with Z-VAD-FMK at a final concentration typically ranging from 10 to 100 µM for 1-2 hours before inducing apoptosis.[5] The optimal concentration and pre-incubation time should be determined empirically for each cell type and apoptotic stimulus.

-

Induce apoptosis using the desired method (e.g., treatment with staurosporine, etoposide, or TNF-α).

-

Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with Z-VAD-FMK alone.

3. Assessment of Apoptosis Inhibition:

-

At the desired time points, harvest the cells.

-

Assess the extent of apoptosis using various methods, such as:

-

Annexin V/Propidium Iodide (PI) staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase activity assay: Using a fluorogenic substrate like this compound to confirm the inhibition of caspase activity.

-

Western blotting: To detect the cleavage of caspase substrates like PARP.

-

Morphological analysis: To observe characteristic apoptotic features like cell shrinkage and membrane blebbing.

-

Measurement of Caspase Activity using this compound

This protocol provides a general framework for a fluorometric caspase activity assay using this compound. This can be adapted for specific caspases by using their preferred peptide substrates (e.g., DEVD-AMC for caspase-3/7, LEHD-AMC for caspase-9).[6]

1. Reagent Preparation:

-

Lysis Buffer: Prepare a suitable lysis buffer (e.g., containing HEPES, CHAPS, and DTT).

-

Assay Buffer: Prepare an assay buffer compatible with caspase activity (e.g., containing HEPES, glycerol, and DTT).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store protected from light at -20°C.

-

Substrate Working Solution: Dilute the stock solution in assay buffer to the final desired concentration (typically 20-50 µM). Prepare this fresh before use.

2. Sample Preparation:

-

Induce apoptosis in your cell culture model.

-

Harvest both treated and untreated (control) cells.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of each lysate to ensure equal loading.

3. Fluorometric Assay:

-

In a black 96-well plate, add a standardized amount of protein lysate to each well.

-

Add the substrate working solution to each well to initiate the reaction.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader with excitation at ~354 nm and emission at ~442 nm.

-

Include appropriate controls: a blank (assay buffer and substrate only) and samples with a known caspase inhibitor to confirm specificity.

4. Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all readings.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the rate of the reaction and is proportional to the caspase activity.

-

Compare the rates of the treated samples to the untreated controls to determine the fold-change in caspase activity.

Critical Considerations and Off-Target Effects

While Z-VAD-FMK is a powerful tool, it is essential to be aware of its potential off-target effects. At higher concentrations or in certain cell types, Z-VAD-FMK can induce alternative cell death pathways, such as necroptosis, a form of programmed necrosis. This occurs because the inhibition of caspase-8 by Z-VAD-FMK can lead to the activation of the RIPK1/RIPK3 pathway. Additionally, Z-VAD-FMK has been shown to inhibit NGLY1, an enzyme involved in the degradation of misfolded glycoproteins, which can lead to the induction of autophagy. Researchers should consider these potential confounding factors and may need to use additional controls or alternative inhibitors to confirm their findings.

Conclusion

Z-VAD-FMK and this compound are indispensable reagents in the field of apoptosis research, providing the means to both inhibit and quantify the central enzymatic activity of this pathway. A thorough understanding of their distinct mechanisms of action, coupled with careful experimental design and an awareness of potential off-target effects, will enable researchers to leverage these tools to their full potential, ultimately advancing our knowledge of programmed cell death and its role in health and disease.

References

The Discovery and Development of Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK) is a cell-permeable, irreversible pan-caspase inhibitor that has become an indispensable tool in the study of apoptosis and other cellular processes regulated by caspases.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of Z-VAD-FMK, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Initially designed for therapeutic use, unforeseen cytotoxicity of a metabolic derivative limited its clinical potential.[1][3] However, its efficacy as a research tool has been a resounding success, enabling significant advancements in our understanding of programmed cell death.[1][3]

Core Principles: Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis and inflammatory responses.[1][2] The fluoromethylketone (FMK) group forms a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[4] Its peptide sequence (Val-Ala-Asp) mimics the caspase cleavage site, providing specificity for this class of proteases. The benzyloxycarbonyl (Z) group and the O-methylation of the aspartate residue enhance its cell permeability and stability.

Quantitative Data: Inhibitory Activity

Z-VAD-FMK exhibits broad-spectrum inhibition against most human caspases, with the notable exception of caspase-2, against which it is less potent.[1] The inhibitory concentrations (IC50) are typically in the low to mid-nanomolar range for most caspases.

| Caspase Target | Reported IC50 / Inhibition Data | References |

| Inflammatory Caspases | ||

| Caspase-1 | Potently inhibited | [1] |

| Caspase-4 | Potently inhibited | [1] |

| Caspase-5 | Potently inhibited | [1] |

| Apoptotic Initiator Caspases | ||

| Caspase-8 | Potently inhibited | [1] |

| Caspase-9 | Potently inhibited | [1] |

| Caspase-10 | Potently inhibited | [1] |

| Apoptotic Effector Caspases | ||

| Caspase-3 | Potently inhibited | [1] |

| Caspase-6 | Potently inhibited | [1] |

| Caspase-7 | Potently inhibited | [1] |

| Other Caspases | ||

| Caspase-2 | Weakly inhibited | [1] |

Signaling Pathways and Z-VAD-FMK Intervention

Z-VAD-FMK is a powerful tool to dissect the roles of caspases in various signaling pathways. Below are diagrams illustrating its points of intervention in apoptosis and necroptosis.

Caption: Z-VAD-FMK inhibits both initiator and effector caspases in apoptosis.

References

- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

Z-VAD-AMC for measuring pyroptosis

An In-depth Technical Guide to Measuring Pyroptosis Using Caspase-1 Activity Assays

Introduction to Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in various inflammatory diseases. A key molecular event in pyroptosis is the activation of inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or its human orthologs caspase-4/5. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18. Given the central role of caspase-1, its activity serves as a key indicator of pyroptosis.

This guide details the use of caspase inhibitors and substrates, with a focus on the Z-VAD (carbobenzoxy-valyl-alanyl-aspartyl) sequence, in the study of pyroptosis. While the pan-caspase inhibitor Z-VAD-FMK is used to block the pathway and confirm its caspase-dependence, fluorogenic substrates are used to quantify the enzymatic activity that drives the process.

The Role of Z-VAD Compounds in Pyroptosis Research

In the context of pyroptosis, molecules containing the Z-VAD sequence are primarily used for two distinct purposes: inhibition and measurement of caspase activity.

-

Z-VAD-FMK (Fluoromethylketone): This is a cell-permeable, irreversible pan-caspase inhibitor. It is widely used as a negative control in pyroptosis experiments. By treating cells with Z-VAD-FMK, researchers can demonstrate that cell death and cytokine release are dependent on caspase activity. Inhibition of pyroptosis by Z-VAD-FMK is a strong indicator that the observed cell death is indeed mediated by caspases.

-

Fluorogenic Substrates (e.g., Ac-YVAD-AMC): To quantify caspase-1 activity, researchers use specific fluorogenic substrates. While "Z-VAD-AMC" might be encountered, the more specific and preferred substrate for caspase-1 is Ac-YVAD-AMC (Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) . Upon cleavage by active caspase-1, the fluorophore AMC (7-amino-4-methylcoumarin) is released, emitting a fluorescent signal that is directly proportional to the enzyme's activity.

Signaling Pathways of Pyroptosis

Pyroptosis is executed through distinct signaling cascades, broadly classified as the canonical and non-canonical inflammasome pathways.

Canonical Inflammasome Pathway

The canonical pathway is initiated by a variety of microbial and endogenous danger signals that lead to the assembly of an inflammasome complex (e.g., NLRP3, NLRC4, AIM2). This complex recruits and activates pro-caspase-1. Active caspase-1 then cleaves its two main substrates: GSDMD and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.

Caption: Canonical inflammasome pathway leading to pyroptosis.

Non-Canonical Inflammasome Pathway

The non-canonical pathway is triggered by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This LPS directly binds to and activates caspase-11 (in mice) or caspases-4/5 (in humans). These caspases then cleave GSDMD to induce pyroptosis. They can also activate the NLRP3 inflammasome, leading to caspase-1 activation and cytokine maturation.

Caption: Non-canonical pathway initiated by intracellular LPS.

Experimental Protocols and Data

Measuring pyroptosis typically involves inducing the pathway in a suitable cell model (e.g., macrophages) and then quantifying one or more of its hallmark features.

General Experimental Workflow

The following diagram outlines a typical workflow for inducing and measuring pyroptosis, including the use of Z-VAD-FMK as an inhibitor for validation.

Caption: General workflow for a pyroptosis induction and measurement experiment.

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol measures intracellular caspase-1 activity following pyroptotic stimulation.

Materials:

-

Cell line (e.g., J774A.1 macrophages or bone marrow-derived macrophages)

-

Pyroptosis inducer (e.g., Nigericin, ATP)

-

Priming agent (e.g., LPS)

-

Z-VAD-FMK (for control group)

-

Lysis Buffer (e.g., 50 mM HEPES, 10% sucrose, 0.1% CHAPS, 1 mM DTT)

-

Caspase-1 Substrate: Ac-YVAD-AMC (20 mM stock in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)

-

96-well black plate

-

Fluorometer (Excitation: 360 nm, Emission: 460 nm)

Methodology:

-

Cell Culture: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Priming: Prime cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate expression of pro-IL-1β and NLRP3.

-

Inhibition (Control): Pre-incubate the inhibitor group with Z-VAD-FMK (typically 20-50 µM) for 30-60 minutes.

-

Induction: Stimulate the cells with a pyroptosis inducer (e.g., 10 µM Nigericin or 5 mM ATP) for the desired time (e.g., 1-2 hours).

-

Cell Lysis:

-

Aspirate the medium and wash cells with cold PBS.

-

Add 100 µL of cold Lysis Buffer to each well and incubate on ice for 15-20 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

-

Assay:

-

Transfer 50 µL of the supernatant (cell lysate) to a well in the 96-well black plate.

-

Prepare a reaction mix by diluting the Ac-YVAD-AMC stock to a final concentration of 50 µM in Assay Buffer.

-

Add 50 µL of the reaction mix to each well containing lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement: Read the fluorescence on a fluorometer. The signal is proportional to the caspase-1 activity.

Quantitative Data Summary

The following table summarizes typical concentrations and results for compounds used in pyroptosis studies.

| Compound | Target | Typical Concentration | Expected Effect | Reference |

| Z-VAD-FMK | Pan-Caspase | 20 - 50 µM | Inhibition of pyroptosis, LDH release, and IL-1β secretion. | |

| Ac-YVAD-AMC | Caspase-1 Substrate | 20 - 50 µM (in vitro) | Generates fluorescent signal upon cleavage by active caspase-1. | |

| Nigericin | NLRP3 Activator | 5 - 20 µM | Induction of canonical pyroptosis. | |

| LPS (Lipopolysaccharide) | Priming / Non-canonical activator | 0.5 - 1 µg/mL (priming) | Upregulates inflammasome components; directly activates Caspase-4/5/11. |

Conclusion

The measurement of caspase-1 activity is a cornerstone of pyroptosis research. A clear understanding of the distinct roles of inhibitors like Z-VAD-FMK and fluorogenic substrates such as Ac-YVAD-AMC is essential for designing and interpreting experiments. Z-VAD-FMK serves as an indispensable tool for validating the caspase-dependence of the cell death pathway, while specific substrates provide a quantitative measure of the enzymatic activity driving pyroptosis. By combining these tools with assays for cell lysis (LDH) and cytokine release (ELISA), researchers can gain a comprehensive understanding of this critical inflammatory process.

Methodological & Application

Application Notes and Protocols: Z-VAD-AMC Caspase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining caspase activity in cell lysates using the fluorogenic substrate Z-VAD-AMC. This assay is a reliable method for quantifying apoptosis and for screening potential caspase inhibitors.

Introduction

Apoptosis, or programmed cell death, is a critical physiological process. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. The this compound caspase activity assay provides a sensitive and straightforward method for detecting the activity of caspases in cell lysates. The assay utilizes the synthetic tetrapeptide substrate Z-Val-Ala-Asp(OMe)-AMC (this compound), which contains the pan-caspase recognition sequence VAD. In the presence of active caspases, the substrate is cleaved, releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence of the free AMC can be measured using a fluorometer or fluorescence microplate reader, and is directly proportional to the amount of caspase activity in the sample. Z-VAD-FMK, an irreversible pan-caspase inhibitor, is often used as a negative control in this assay to confirm the specificity of the measured activity.[1][2]

Principle of the Assay

The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate by active caspases. The substrate, this compound, is non-fluorescent until it is cleaved by a caspase at the aspartate residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC release is proportional to the caspase activity in the sample.

Signaling Pathway

Caption: Caspase activation signaling pathway and assay principle.

Materials and Reagents

| Reagent | Description | Storage |

| This compound Substrate | Fluorogenic pan-caspase substrate. Supplied as a stock solution in DMSO. | -20°C, protect from light |

| Z-VAD-FMK Inhibitor | Irreversible pan-caspase inhibitor for use as a negative control. Supplied as a stock solution in DMSO. | -20°C |

| Cell Lysis Buffer | Buffer for lysing cells and releasing cellular contents, including caspases. | 4°C |

| Assay Buffer | Buffer providing optimal conditions for caspase activity. Often contains DTT.[3][4] | 4°C |

| DTT (Dithiothreitol) | Reducing agent added to the assay buffer to maintain caspase activity.[3][5] | -20°C |

| AMC Standard | 7-amino-4-methylcoumarin for generating a standard curve to quantify caspase activity.[3][5] | -20°C, protect from light |

Experimental Protocol

The following protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Experimental Workflow

Caption: Experimental workflow for the this compound caspase activity assay.

Step-by-Step Procedure

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with the desired apoptosis-inducing agent. Include an untreated control group. For a negative control, pre-incubate a set of cells with Z-VAD-FMK (typically 20-50 µM) for 1-2 hours before adding the apoptotic stimulus.

-

-

Cell Lysate Preparation:

-

Following treatment, collect both adherent and floating cells.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold cell lysis buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Incubate the lysate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled tube. This supernatant contains the active caspases.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing the caspase activity.

-

-

Caspase Activity Assay:

-

Prepare the Assay Buffer containing DTT (final concentration typically 5-10 mM).

-

In a black 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

-

Prepare a blank control containing only Assay Buffer.

-

Add 50 µL of the this compound substrate solution (final concentration typically 50 µM) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of 354 nm and an emission wavelength of 442 nm.[3]

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all sample readings.

-

Normalize the fluorescence values to the protein concentration of each lysate.

-

The caspase activity can be expressed as relative fluorescence units (RFU) per microgram of protein.

-

For quantitative results, a standard curve can be generated using free AMC.

-

Quantitative Data Summary

| Parameter | Typical Value/Range | Notes |

| This compound Substrate Conc. | 50 µM | The optimal concentration may vary depending on the cell type and the level of caspase activity. |

| Z-VAD-FMK Inhibitor Conc. | 20 - 100 µM | Used as a negative control to confirm caspase-specific cleavage. |

| AMC Excitation Wavelength | ~354 nm[3] | Check the specifications of your fluorometer for optimal settings. |

| AMC Emission Wavelength | ~442 nm[3] | |

| Incubation Time | 1 - 2 hours | The incubation time can be optimized. Kinetic measurements can also be performed. |

| Incubation Temperature | 37°C | |

| Protein per Reaction | 50 - 100 µg | The amount of protein may need to be adjusted based on the expected level of caspase activity. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect the substrate from light. |

| Contaminated reagents | Use fresh, high-quality reagents. | |

| Low or no signal | Insufficient caspase activity | Increase the amount of cell lysate per reaction. Optimize the induction of apoptosis. |

| Inactive caspases | Ensure proper sample handling and storage to prevent caspase degradation. Add DTT to the assay buffer. | |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Inconsistent cell numbers or protein concentration | Carefully count cells and accurately determine protein concentration for normalization. |

Conclusion

The this compound caspase activity assay is a robust and sensitive method for the quantification of caspase activity. It is a valuable tool for studying apoptosis in a variety of research and drug discovery applications. Adherence to the protocol and careful optimization will ensure reliable and reproducible results.

References

Z-VAD-AMC: Application Notes and Protocols for Caspase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-AMC (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized in the detection of caspase activity, a key indicator of apoptosis or programmed cell death. Caspases, a family of cysteine-aspartic proteases, are critical mediators of this process. The assay's principle lies in the cleavage of the tetrapeptide sequence (VAD) by active caspases at the aspartate residue. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation, allowing for the quantification of caspase activity. While Z-DEVD-AMC is more commonly associated with caspase-3, this compound can also serve as a substrate for various caspases, including caspase-9.

These application notes provide a comprehensive guide to utilizing this compound for the measurement of caspase activity in cell lysates. The protocols outlined below are intended to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific cell types and experimental conditions.

Data Presentation: Quantitative Summary

The optimal working concentration of this compound and other related reagents can vary depending on the cell type, protein concentration of the lysate, and the specific caspase being assayed. The following tables provide a summary of recommended starting concentrations and ranges for key components in a typical fluorometric caspase activity assay.

Table 1: Recommended Concentrations of Key Reagents

| Reagent | Stock Concentration | Recommended Starting Final Concentration | Typical Final Concentration Range |

| This compound | 1-10 mM in DMSO | 50 µM | 20-200 µM |

| Cell Lysate | 1-5 mg/mL | 50-100 µg total protein per well | 20-200 µg total protein per well |

| Dithiothreitol (DTT) | 1 M | 10 mM | 5-10 mM |

Table 2: Excitation and Emission Wavelengths for AMC

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 7-amino-4-methylcoumarin (AMC) | 340-360 | 440-460 |

Signaling Pathways

Caspases are central to multiple signaling pathways that regulate apoptosis and inflammation. Understanding these pathways is crucial for interpreting the results of caspase activity assays.

Apoptosis Signaling Pathway

Apoptosis can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Application Notes and Protocols: Preparation and Use of Z-VAD-AMC for Caspase Activity Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens in healthy cells and are activated in a proteolytic cascade in response to apoptotic stimuli.

The detection of caspase activity serves as a reliable indicator of apoptosis. This protocol details the use of Z-Val-Ala-Asp-7-amino-4-methylcoumarin (Z-VAD-AMC), a fluorogenic substrate for measuring pan-caspase activity. The assay principle is based on the cleavage of the tetrapeptide sequence by active caspases, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group from the non-fluorescent substrate.[1] The resulting fluorescence, measured at an excitation/emission of ~350/440 nm, is directly proportional to the amount of active caspases in the sample.[1][2][3]

Section 1: this compound Stock Solution Preparation

Proper preparation and storage of the this compound stock solution are critical for obtaining reproducible results. This compound is typically supplied as a lyophilized solid.

Protocol 1.1: Reconstitution of this compound

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).[4] Refer to Table 1 for required DMSO volumes.

-

Vortex gently until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored correctly.[4]

Data Presentation:

Table 1: this compound Properties and Stock Solution Calculator

| Parameter | Value | Reference |

| Full Name | Z-Val-Ala-Asp-7-amino-4-methylcoumarin, acetate | [1] |

| Molecular Weight | 594.6 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Solubility in DMSO | ≥ 1 mg/mL | [1] |

| Storage Temperature | -20°C (solid and stock solution) | [1][4] |

| AMC Fluorescence | Ex: 340-360 nm / Em: 440-460 nm | [1] |

| Volume of DMSO to Add for a 10 mM Stock Solution | ||

| For 1 mg of this compound | 168.2 µL | N/A |

| For 5 mg of this compound | 841.0 µL | N/A |

Section 2: Pan-Caspase Activity Assay Protocol

This protocol provides a general method for measuring pan-caspase activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.

Experimental Protocols:

Protocol 2.1: Preparation of Cell Lysates

-

Induce Apoptosis: Culture cells to the desired density and treat with an apoptosis-inducing agent. Prepare a parallel culture of untreated cells as a negative control.

-

Harvest Cells:

-

For suspension cells, transfer the culture to a centrifuge tube.

-

For adherent cells, scrape the cells gently and collect them in medium.

-

-

Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 5-10 minutes at 4°C. Carefully aspirate the supernatant.[5]

-

Wash: Resuspend the cell pellet in ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again. Discard the supernatant.

-

Lysis: Resuspend the cell pellet in a suitable ice-cold cell lysis buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT).[6] Use approximately 100 µL of lysis buffer per 10 million cells.[5]

-

Incubate: Incubate the lysate on ice for 15-30 minutes.

-

Clarify Lysate: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.

-

Determine Protein Concentration: Measure the protein concentration of the lysate using a standard method (e.g., BCA assay).[6] This is essential for normalizing caspase activity.

Protocol 2.2: Caspase Activity Measurement

-

Prepare 2X Reaction Buffer: Prepare a 2X reaction buffer (e.g., 200 mM HEPES, pH 7.2, 20% sucrose, 0.2% CHAPS, 2 mM EDTA) and add DTT to a final concentration of 4 mM just before use.[6]

-

Prepare Samples: In a 96-well black, flat-bottom plate, add 50 µL of cell lysate (containing 20-50 µg of total protein) per well. Adjust the volume to 50 µL with cell lysis buffer if necessary.

-

Set Up Controls:

-

Negative Control: 50 µL of lysate from untreated cells.

-

Blank Control: 50 µL of cell lysis buffer without any cell lysate to measure background fluorescence.

-

-

Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in 2X Reaction Buffer. For example, add 2 µL of 10 mM this compound to 998 µL of 2X Reaction Buffer. This results in a 2X substrate working solution. A final assay concentration of 50 µM is a common starting point.[6]

-

Initiate Reaction: Add 50 µL of the 2X substrate working solution to each well of the 96-well plate. The total reaction volume will be 100 µL.

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]

-

Measure Fluorescence: Read the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.[1]

Data Presentation:

Table 2: Typical Reagent Volumes for 96-well Plate Caspase Assay

| Component | Volume per Well | Purpose |

| Cell Lysate (20-50 µg protein) | 50 µL | Source of caspase enzymes |

| 2X Substrate Working Solution (100 µM this compound in 2X Reaction Buffer) | 50 µL | Reaction initiation |

| Total Volume | 100 µL | Final Assay Volume |

Mandatory Visualizations

References

Z-VAD-FMK: A Guide to Fluorescence-Based Caspase Activity Assays

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction